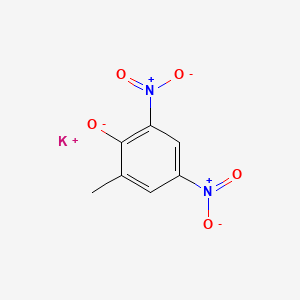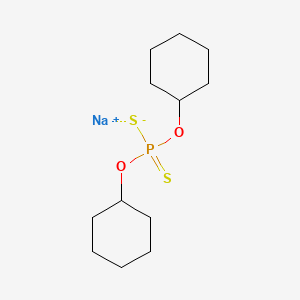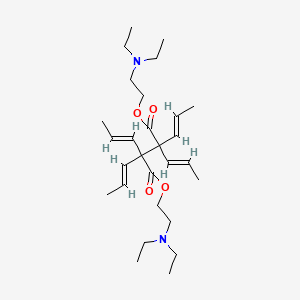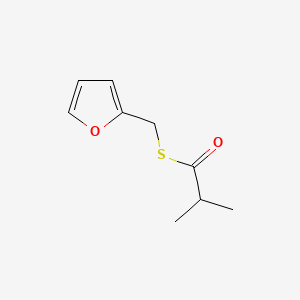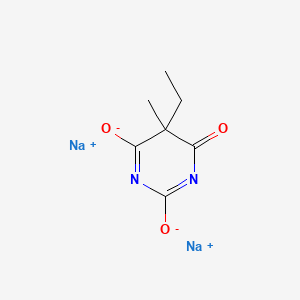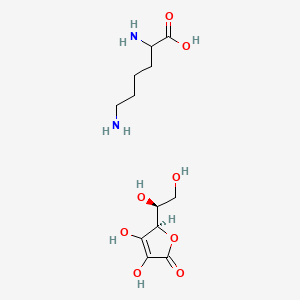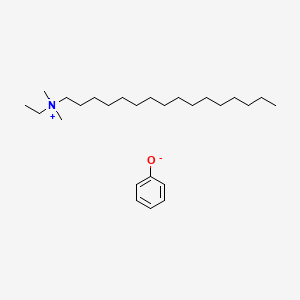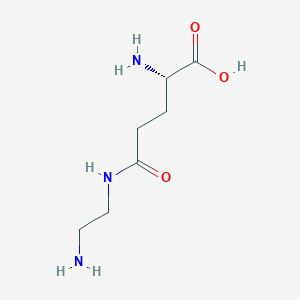
N-(2-Aminoethyl)-L-glutamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-Aminoethyl)-L-glutamine is a compound that belongs to the class of amino acid derivatives It is characterized by the presence of an aminoethyl group attached to the L-glutamine backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-Aminoethyl)-L-glutamine typically involves the reaction of L-glutamine with ethylenediamine under controlled conditions. The reaction is carried out in an aqueous medium, and the pH is carefully maintained to ensure the formation of the desired product. The reaction mixture is then purified using techniques such as crystallization or chromatography to obtain pure this compound.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. The use of catalysts and advanced purification techniques can further enhance the yield and purity of the compound.
Análisis De Reacciones Químicas
Types of Reactions: N-(2-Aminoethyl)-L-glutamine undergoes various chemical reactions, including:
Oxidation: The aminoethyl group can be oxidized to form corresponding oxides.
Reduction: The compound can be reduced to form amines.
Substitution: The amino group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Electrophiles such as alkyl halides or acyl chlorides are used in substitution reactions.
Major Products Formed:
Oxidation: Formation of oxides or hydroxylamines.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted amines or amides.
Aplicaciones Científicas De Investigación
N-(2-Aminoethyl)-L-glutamine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its role in cellular processes and as a potential therapeutic agent.
Medicine: this compound is investigated for its potential use in drug development and as a treatment for various diseases.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other industrial products.
Mecanismo De Acción
The mechanism of action of N-(2-Aminoethyl)-L-glutamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and influencing various cellular processes. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
N-(2-Aminoethyl)-L-glutamine can be compared with other similar compounds such as:
N-(2-Aminoethyl)-glycine: This compound has a similar structure but lacks the glutamine backbone.
N-(2-Aminoethyl)-L-asparagine: Similar to this compound but with an asparagine backbone.
N-(2-Aminoethyl)-L-glutamic acid: Similar structure but with a glutamic acid backbone.
Uniqueness: this compound is unique due to its specific structure, which combines the properties of both the aminoethyl group and the L-glutamine backbone. This unique combination allows it to participate in a wide range of chemical reactions and makes it suitable for various applications in scientific research and industry.
Propiedades
Número CAS |
45102-55-4 |
|---|---|
Fórmula molecular |
C7H15N3O3 |
Peso molecular |
189.21 g/mol |
Nombre IUPAC |
(2S)-2-amino-5-(2-aminoethylamino)-5-oxopentanoic acid |
InChI |
InChI=1S/C7H15N3O3/c8-3-4-10-6(11)2-1-5(9)7(12)13/h5H,1-4,8-9H2,(H,10,11)(H,12,13)/t5-/m0/s1 |
Clave InChI |
VFJGSRBYEZCSMQ-YFKPBYRVSA-N |
SMILES isomérico |
C(CC(=O)NCCN)[C@@H](C(=O)O)N |
SMILES canónico |
C(CC(=O)NCCN)C(C(=O)O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


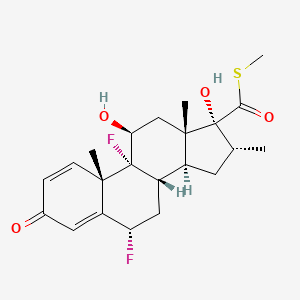
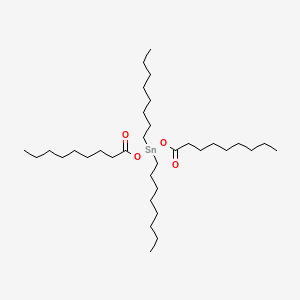


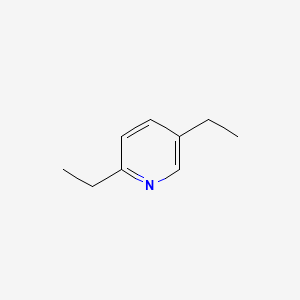
![Methyl 2-[(2-methyldecylidene)amino]benzoate](/img/structure/B12661015.png)
